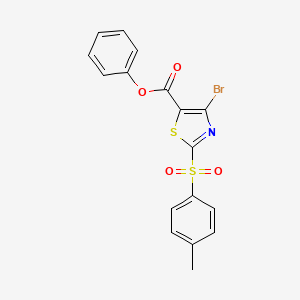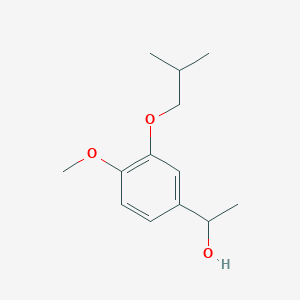
1-(3-Isobutoxy-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isobutoxy-4-methoxyphenyl)ethanol is an organic compound characterized by the presence of an isobutoxy group and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxy-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with isobutyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Potassium carbonate or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Reduction: Using a reducing agent such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isobutoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: 1-(3-Isobutoxy-4-methoxyphenyl)ethanone
Reduction: 1-(3-Isobutoxy-4-methoxyphenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Scientific Research Applications
1-(3-Isobutoxy-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Isobutoxy-4-methoxyphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The molecular targets and pathways involved are still under investigation, but it is believed to influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)ethanol
- 1-(3-Ethoxy-4-methoxyphenyl)ethanol
- 1-(3-Isopropoxy-4-methoxyphenyl)ethanol
Comparison: 1-(3-Isobutoxy-4-methoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O3/c1-9(2)8-16-13-7-11(10(3)14)5-6-12(13)15-4/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
LXRYDYGXJRXWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


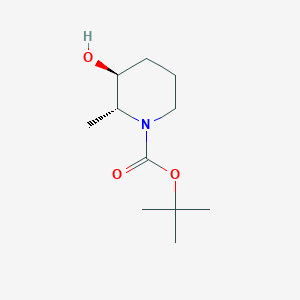
![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
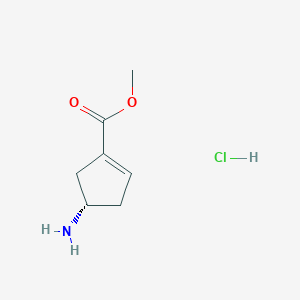
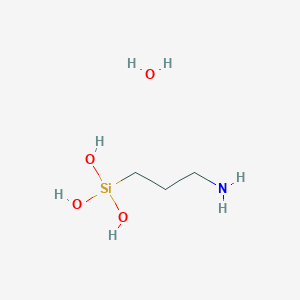
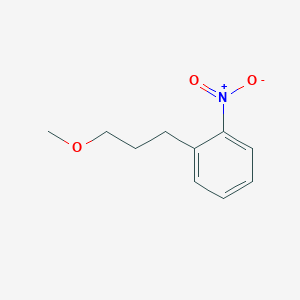
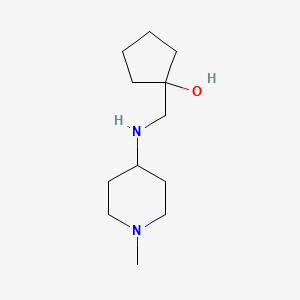
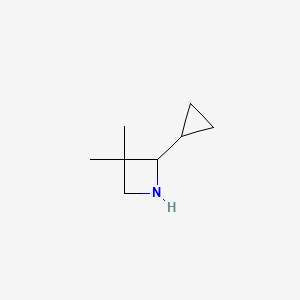
![4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12992104.png)
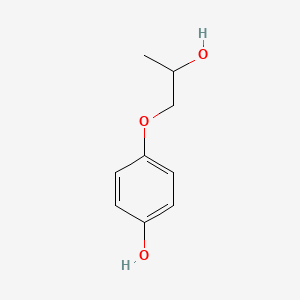
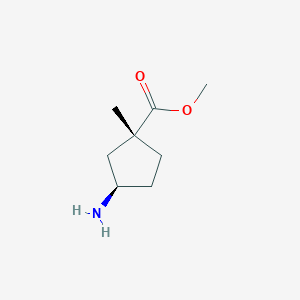
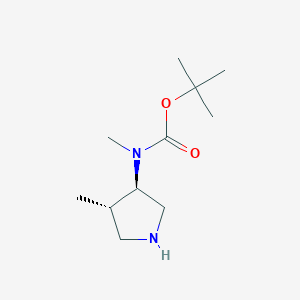
![Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12992119.png)
